4-Chloro-3-ethyl-5-methylbenzoic acid

Catalog No.
S15367629
CAS No.
M.F
C10H11ClO2
M. Wt
198.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-ethyl-5-methylbenzoic acid

Product Name

4-Chloro-3-ethyl-5-methylbenzoic acid

IUPAC Name

4-chloro-3-ethyl-5-methylbenzoic acid

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

InChI

InChI=1S/C10H11ClO2/c1-3-7-5-8(10(12)13)4-6(2)9(7)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

AEZAQYQSBGZGBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C)Cl

4-Chloro-3-ethyl-5-methylbenzoic acid is a benzoic acid derivative characterized by the presence of a chlorine atom and ethyl and methyl substituents on the aromatic ring. Its molecular formula is C11H13ClO2C_{11}H_{13}ClO_2 with a molecular weight of approximately 198.65 g/mol. The compound features a chlorine atom at the para position, an ethyl group at the meta position, and a methyl group at the ortho position relative to the carboxylic acid functional group. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of carboxylic acids and substituted aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Halogenation: The aromatic ring can be further halogenated under electrophilic aromatic substitution conditions.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions .

Several methods exist for synthesizing 4-Chloro-3-ethyl-5-methylbenzoic acid, including:

  • Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst.
  • Direct Halogenation: Starting from 3-ethyl-5-methylbenzoic acid, chlorination can be performed using chlorine gas or a chlorinating agent.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including alkylation and subsequent halogenation .

4-Chloro-3-ethyl-5-methylbenzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agrochemicals: Its herbicidal properties could make it suitable for use in agricultural formulations.
  • Chemical Intermediates: Used in the synthesis of dyes, pigments, and other organic compounds .

Several compounds share structural similarities with 4-Chloro-3-ethyl-5-methylbenzoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-chloro-5-methylbenzoic acidC10H10BrClO2C_{10}H_{10}BrClO_2Contains bromine instead of ethyl group
4-Chloro-3-methylbenzoic acidC9H9ClO2C_{9}H_{9}ClO_2Lacks ethyl substituent
3-Chloro-5-ethylbenzoic acidC10H11ClO2C_{10}H_{11}ClO_2Different positioning of chloro and ethyl groups

Uniqueness

The uniqueness of 4-Chloro-3-ethyl-5-methylbenzoic acid lies in its combination of both ethyl and methyl groups along with a chlorine atom, which may enhance its lipophilicity and potential biological activity compared to other similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.0447573 g/mol

Monoisotopic Mass

198.0447573 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

Explore Compound Types